molecular formula C16H16O3 B12711620 4-O-Methyl equol CAS No. 61514-94-1

4-O-Methyl equol

Cat. No.: B12711620
CAS No.: 61514-94-1
M. Wt: 256.30 g/mol
InChI Key: FPRFNXQLWQOWED-CYBMUJFWSA-N
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Description

4-O-Methyl equol is a derivative of equol, a metabolite of the soy isoflavone daidzein. Equol is known for its estrogenic activity, which allows it to bind to estrogen receptors and exert various biological effects. This compound, like equol, is produced by specific intestinal bacteria and has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-O-Methyl equol can be synthesized through the hydrogenation of daidzein over palladium charcoal. This method involves the reduction of daidzein to produce equol, which can then be methylated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation. Specific strains of bacteria capable of converting daidzein to equol are utilized, followed by chemical methylation to produce this compound. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-O-Methyl equol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

4-O-Methyl equol exerts its effects primarily through its interaction with estrogen receptors. It binds to these receptors and mimics the action of endogenous estrogens, leading to the modulation of various estrogen-responsive genes and pathways. Additionally, its antioxidant properties help in reducing oxidative stress and inflammation, contributing to its protective effects in various diseases .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific methylation, which may enhance its stability and bioavailability compared to its parent compound, equol. This modification can potentially lead to improved therapeutic effects and a broader range of applications .

Properties

CAS No.

61514-94-1

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(3S)-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3/t13-/m1/s1

InChI Key

FPRFNXQLWQOWED-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2

Origin of Product

United States

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